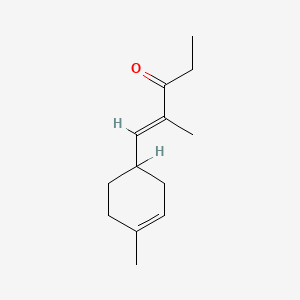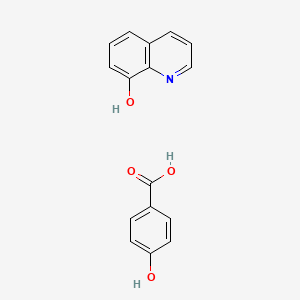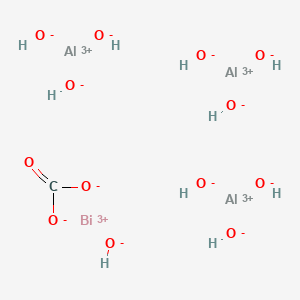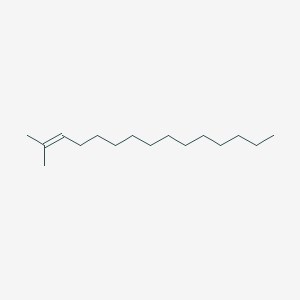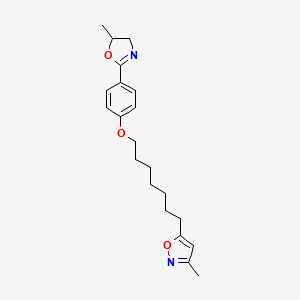
Isoxazole, 5-(7-(4-(4,5-dihydro-5-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 5-(7-(4-(4,5-dihydro-5-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(7-(4-(4,5-dihydro-5-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- typically involves multiple steps. The process begins with the preparation of the isoxazole ring, followed by the introduction of the 4,5-dihydro-5-methyl-2-oxazolyl group and the phenoxyheptyl chain. Common reagents used in these reactions include alkyl halides, phenols, and oxazolines. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole, 5-(7-(4-(4,5-dihydro-5-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
Isoxazole, 5-(7-(4-(4,5-dihydro-5-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Isoxazole, 5-(7-(4-(4,5-dihydro-5-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Isoxazole, 5-(7-(4-(4,5-dihydro-5-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- shares similarities with other isoxazole derivatives, such as:
- Isoxazole, 5-(7-(4-(4,5-dihydro-5-methyl-2-oxazolyl)phenoxy)heptyl)-3-ethyl-
- Isoxazole, 5-(7-(4-(4,5-dihydro-5-methyl-2-oxazolyl)phenoxy)heptyl)-3-propyl-
Uniqueness
The uniqueness of Isoxazole, 5-(7-(4-(4,5-dihydro-5-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- lies in its specific structure, which imparts distinct chemical and biological properties
This article provides a comprehensive overview of Isoxazole, 5-(7-(4-(4,5-dihydro-5-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
98034-10-7 |
|---|---|
Fórmula molecular |
C21H28N2O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
3-methyl-5-[7-[4-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-1,2-oxazole |
InChI |
InChI=1S/C21H28N2O3/c1-16-14-20(26-23-16)8-6-4-3-5-7-13-24-19-11-9-18(10-12-19)21-22-15-17(2)25-21/h9-12,14,17H,3-8,13,15H2,1-2H3 |
Clave InChI |
BFAQBFRVLDCXCV-UHFFFAOYSA-N |
SMILES canónico |
CC1CN=C(O1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



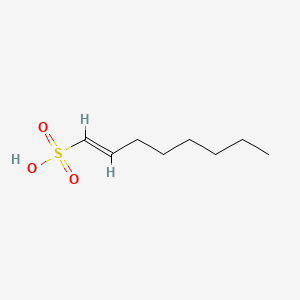


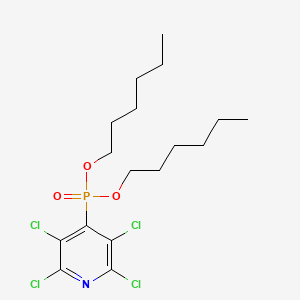
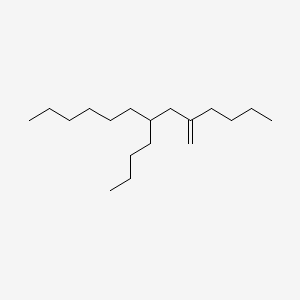
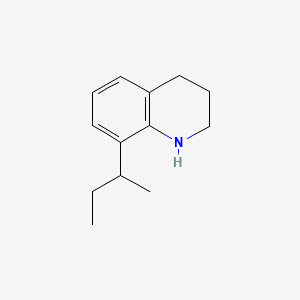

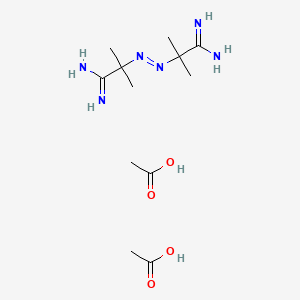
![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
